molecular formula C23H22N4O3 B2498796 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251625-25-8

2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2498796
CAS No.: 1251625-25-8
M. Wt: 402.454
InChI Key: UQRRCPFWBMMTIC-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyrazole ring, which is further substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce an alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the quinoline and pyrazole rings, along with the specific substituents, makes 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide unique.

Properties

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(oxolan-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-14-4-7-16(8-5-14)27-23(29)19-13-24-20-9-6-15(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-30-17/h4-9,11,13,17,26H,2-3,10,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJFUTUCLADUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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